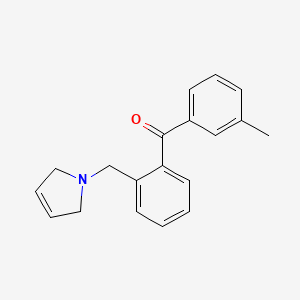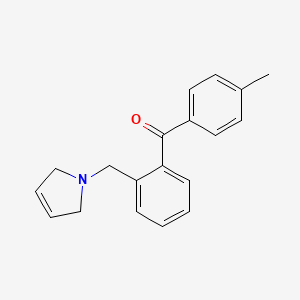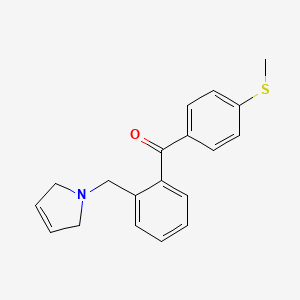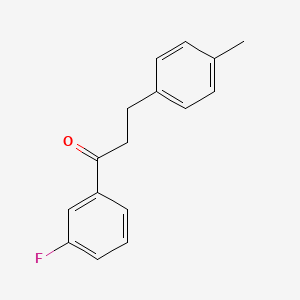
3'-Fluoro-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can be related to the compound . Fluorinated compounds are significant in the field of pharmaceuticals and material science due to their unique properties, such as increased stability and lipophilicity, which can enhance the biological activity of drugs .
Synthesis Analysis
Applications De Recherche Scientifique
Electronic Properties in Polythiophenes
3-Fluoro-4-hexylthiophene, closely related to 3'-Fluoro-3-(4-methylphenyl)propiophenone, has been synthesized for use in modifying the electronic properties of conjugated polythiophenes. It was found that this compound, although unsuccessful in electropolymerization attempts, offers insights into the electronic properties of polymers when used as a substrate for electropolymerization. This has implications for materials science, particularly in the field of conductive polymers (Gohier, Frère, & Roncali, 2013).
Photovoltaic Properties in Polymer Solar Cells
A study on 3-fluoro-4-cyanophenol, a derivative of 3'-Fluoro-3-(4-methylphenyl)propiophenone, highlights its role as an additive in polymer solar cells. The addition of this compound to a polymer blend significantly enhanced the power conversion efficiency of the cells. This suggests potential applications in improving the efficiency of organic photovoltaic devices (Jeong et al., 2014).
Applications in High-Performance Polymers
Research on fluorinated phthalazinone derivatives, closely related to 3'-Fluoro-3-(4-methylphenyl)propiophenone, reveals their use in synthesizing high-performance polymers. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and membrane materials. This indicates the potential of fluoroaromatic compounds in developing materials with superior performance characteristics (Xiao et al., 2003).
Liquid Crystal Display Technologies
A study demonstrated the application of fluoro-substituted thiophene-based prop-2-enoates in promoting photoalignment of nematic liquid crystals. This research suggests the role of fluorine-substituted compounds in the development of advanced materials for liquid crystal displays (LCDs), highlighting their potential in display technologies (Hegde et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQIXHWWCWOOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644124 |
Source


|
| Record name | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-75-7 |
Source


|
| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




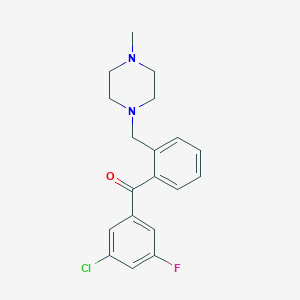



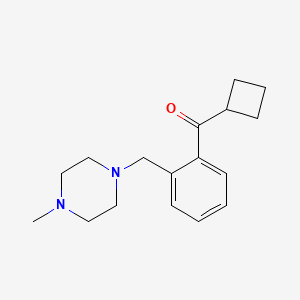
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)

